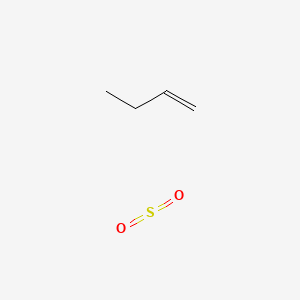

But-1-ene;sulfur dioxide

Description

Historical Perspectives on Olefin/Sulfur Dioxide Copolymerization Research

The study of reactions between olefins and sulfur dioxide has a history stretching back over a century, evolving from initial observations to a detailed mechanistic understanding.

The formation of polymeric materials from the reaction of sulfur dioxide and unsaturated compounds has been known since as early as 1914. mdpi.com Seminal work in the 1930s by researchers such as Staudinger, Ritzenthaler, Snow, and Frey systematically investigated these reactions. mdpi.com They established that various simple olefins react with sulfur dioxide, often with the aid of catalysts or initiators, to produce solid, amorphous polymeric products. mdpi.comacs.orgacs.org These early studies focused on identifying the products and the general conditions required for the reaction, noting that the polymers were composed of the olefin and sulfur dioxide in a 1:1 molar ratio. acs.org The products were termed polysulfones, characterized by the repeating sulfonyl group (-SO2-) in the polymer backbone. mdpi.com

Initial investigations gave way to more detailed mechanistic studies that identified the reaction as a form of radical copolymerization. researchgate.netresearchgate.net A critical development in understanding this process was the recognition of the ceiling temperature (Tc). cambridge.org Above this temperature, the polymerization is thermodynamically unfavorable, and depolymerization dominates. cambridge.org Early researchers impressively recognized and interpreted this phenomenon, which is a direct consequence of the polymerization's relatively low exothermicity compared to typical olefin polymerizations. cambridge.org

Further research elucidated the role of a charge-transfer complex (CTC) formed between the electron-donor olefin monomer and the electron-acceptor sulfur dioxide monomer. researchgate.netcmu.edu The polymerization is understood to proceed through the radical-initiated addition to this complex, which explains the strictly alternating nature of the resulting copolymer. researchgate.net Peroxides are commonly used as initiators, which, in conjunction with sulfur dioxide, act as a redox system to generate the initial radical species that starts the polymer chain growth. researchgate.net

Table 1: Selected Research Milestones in Olefin/SO₂ Copolymerization

| Date | Discovery/Finding | Significance | Reference |

|---|---|---|---|

| 1914 | First report of polymeric materials from 1,3-dienes and SO₂. | Initial observation of polysulfone formation. | mdpi.com |

| 1935-1938 | Systematic study of olefin-SO₂ reactions by Staudinger, Snow, Frey, and others. | Established the 1:1 composition and general synthesis of polysulfones. | mdpi.comacs.orgacs.org |

| 1952 | Detailed kinetic studies on the formation of poly(1-butene sulfone), including the concept of ceiling temperature. | Provided thermodynamic and kinetic framework for understanding the polymerization and depolymerization equilibrium. | mdpi.com |

| 1960s-1970s | Elucidation of the charge-transfer complex (CTC) mechanism in radical copolymerization. | Explained the strictly alternating structure of poly(olefin sulfone)s. | researchgate.netcmu.eduroyalsocietypublishing.org |

Significance of Poly(But-1-ene Sulfone) within Polymer Science

Poly(but-1-ene sulfone) is often highlighted in polymer chemistry as a classic model for certain polymerization behaviors and as a precursor to functional materials.

Poly(but-1-ene sulfone) is a quintessential example of an alternating copolymer. researchgate.netiupac.org The polymer chain consists of a strict 1:1 alternating sequence of but-1-ene and sulfur dioxide monomer units. researchgate.net This structure arises because neither but-1-ene nor sulfur dioxide readily undergoes radical homopolymerization under the reaction conditions. researchgate.net The propagation proceeds through the addition of radicals to the charge-transfer complex formed between the two monomers, effectively incorporating them as a single unit. researchgate.netcmu.edu This results in a polymer backbone composed of repeating carbon-carbon and carbon-sulfur bonds (-[CH(CH₂CH₃)CH₂-SO₂]-). This perfectly alternating structure is distinct from random or block copolymers and imparts specific properties to the material. Some studies have also suggested that poly(1-olefin sulfones) can adopt helical structures in solution. pnas.org

The most significant characteristic of aliphatic polysulfones like poly(but-1-ene sulfone) is their susceptibility to depolymerization. mdpi.com This behavior is directly linked to the polymer's low ceiling temperature. cambridge.org When heated above this temperature, or when the main chain is cleaved by high-energy radiation, a chain reaction is initiated that rapidly decomposes the polymer back into its constituent monomers, but-1-ene and sulfur dioxide. mdpi.comresearchgate.net

This property makes poly(olefin sulfone)s highly valuable as positive-working resists in electron-beam lithography for fabricating microelectronics. mdpi.com Upon exposure to an electron beam, the polymer chain scissions, and the exposed areas depolymerize into volatile gases, allowing for precise pattern development. mdpi.com Similarly, its degradation upon exposure to gamma radiation has been studied. acs.org This controlled depolymerization has also been explored for applications in transient electronics and responsive materials that break down in response to specific stimuli. nih.gov

Scope and Research Challenges in But-1-ene/Sulfur Dioxide Systems

Despite its long history, research into the but-1-ene/sulfur dioxide system continues, driven by the desire to harness its unique properties while overcoming inherent challenges. The primary and most significant challenge in the synthesis of poly(olefin sulfone)s is the use of sulfur dioxide itself. researchgate.netresearchgate.net As a toxic and corrosive gas, it must be handled in its liquefied state at low temperatures (below -10°C) or under pressure, requiring specialized glass or stainless steel reactors. mdpi.comresearchgate.net These practical difficulties and hazards have spurred research into "SO₂-free" methods for synthesizing polysulfones, which underscores the limitations of the traditional approach. researchgate.netnih.gov

Another major area of research involves understanding and controlling the thermal stability and degradation kinetics of the polymer. researchgate.net While depolymerization is a key functional property, it also represents an instability that can limit other potential applications. researchgate.net Detailed kinetic studies have been performed to quantify the activation energies for thermal degradation under different conditions. researchgate.net For poly(1-butene sulfone), the degradation mechanism and kinetics are complex, with different activation energies observed at different temperature ranges, suggesting different controlling processes. researchgate.net

Table 2: Kinetic Data for Thermal Degradation of Poly(1-butene Sulfone)

| Temperature Range (°C) | Activation Energy (kJ/mol) | Proposed Mechanism/Controlling Factor | Reference |

|---|---|---|---|

| Below 200 | ~50-59 | Complex kinetics, potentially diffusion-controlled. | researchgate.net |

| Above 200 | ~201 | First-order kinetics; random chain scission followed by rapid depropagation. | researchgate.net |

| 110-130 (early conversion) | 270 | Early stages of thermal degradation in a nitrogen atmosphere. | researchgate.net |

Current research aims to modify the polymer structure to tune its properties, such as altering the olefin comonomer to influence the ceiling temperature and material characteristics. cambridge.org The development of poly(olefin sulfone)s that can be depolymerized by other stimuli, such as specific chemicals or lower-energy light, is also an active field of investigation. researchgate.netnih.gov

Propriétés

Numéro CAS |

25104-10-3 |

|---|---|

Formule moléculaire |

C4H8O2S |

Poids moléculaire |

120.17 g/mol |

Nom IUPAC |

but-1-ene;sulfur dioxide |

InChI |

InChI=1S/C4H8.O2S/c1-3-4-2;1-3-2/h3H,1,4H2,2H3; |

Clé InChI |

RXVGUIHFMXZSJC-UHFFFAOYSA-N |

SMILES |

CCC=C.O=S=O |

SMILES canonique |

CCC=C.O=S=O |

Synonymes |

polybutene-1 sulfone |

Origine du produit |

United States |

Synthesis Methodologies for Poly but 1 Ene Sulfone

Free Radical Copolymerization Protocols

Free-radical polymerization is the fundamental method for synthesizing poly(but-1-ene sulfone). taylorfrancis.com This process involves the reaction of but-1-ene with sulfur dioxide, typically in a liquid SO2 medium, to form a 1:1 alternating copolymer. mdpi.comacs.org The initiation of this chain reaction can be accomplished through several distinct protocols, including the use of chemical initiators or external energy sources like light.

Initiator Systems and Their Influence on Polymerization

Organic hydroperoxides are a class of initiators frequently utilized in various polymerization processes due to their ability to generate radicals upon decomposition. polymtl.ca In the context of poly(but-1-ene sulfone) synthesis, these compounds can serve as a source of free radicals to initiate the copolymerization of but-1-ene and sulfur dioxide. The decomposition of the hydroperoxide, often facilitated by heat, results in the formation of alkoxy and hydroxyl radicals, which then attack the monomer units, starting the polymer chain growth. The effectiveness of organic hydroperoxides as initiators is dependent on their decomposition kinetics, which can be tailored by altering the organic substituent.

For instance, tert-butyl hydroperoxide is a commonly employed initiator in polymer production. polymtl.ca The polymerization industry is a major consumer of organic peroxides, which, upon decomposition, produce radicals that can initiate the formation of various polymer resins. polymtl.capergan.com

Photochemical initiation represents a method where light energy is used to generate the radical species necessary for polymerization. researchgate.net This technique offers the advantage of spatial and temporal control over the initiation process. In the synthesis of poly(but-1-ene sulfone), ultraviolet (UV) radiation can be employed to excite the monomer-sulfur dioxide charge-transfer complex or a photosensitizer, leading to the formation of initiating radicals. taylorfrancis.comresearchgate.net

Research has demonstrated that the rate of photochemically initiated polymerization of but-1-ene and sulfur dioxide is dependent on the concentrations of both monomers. researchgate.net Specifically, for significant reaction rates, the photochemical rate can be described by the equation: rate = k₁[B][S] - k₂, where [B] and [S] are the concentrations of but-1-ene and sulfur dioxide, respectively, and k₁ and k₂ are temperature-dependent constants. researchgate.net This method has been successfully used to produce poly(but-1-ene sulfone) at temperatures ranging from 0 to 70°C. researchgate.net

Redox initiation systems are highly effective for generating free radicals under mild temperature conditions, making them suitable for various polymerization reactions. researchgate.netcmu.edu These systems typically consist of an oxidizing agent and a reducing agent that react to produce radicals. researchgate.net

In the synthesis of polysulfones, redox systems have been shown to facilitate highly controlled and regiospecific copolymerization. For example, the free-radical copolymerization of alkyl-substituted 1,3-butadienes with sulfur dioxide using a redox initiating system in toluene (B28343) at -78 °C yielded poly(diene sulfone)s with a highly alternating and 1,4-regiospecific structure. rsc.org While this specific example involves a diene, the principle is applicable to the copolymerization of but-1-ene.

Common redox pairs include combinations of peroxides with reducing agents like ferrous salts (Fenton's reagent) or ascorbic acid. cmu.edu For instance, the tert-butyl hydroperoxide (TBHP)/ascorbic acid (AsAc) system is a known redox pair. researchgate.net The efficiency of redox systems can be influenced by the ratio of the oxidizing to the reducing agent, with a ratio of 1 or higher often being optimal. researchgate.net

| Initiator System | Description | Key Advantages |

| Organic Hydroperoxides | Decompose thermally to produce initiating radicals. | Cost-effective and widely available. polymtl.ca |

| Photochemical Initiation | Uses light energy (UV) to generate radicals. | Offers precise control over initiation. researchgate.net |

| Redox Initiating Systems | A pair of oxidizing and reducing agents react to form radicals. | Effective at low temperatures. researchgate.netresearchgate.net |

Thermal initiation involves the use of heat to decompose a thermally labile initiator, generating free radicals. taylorfrancis.com This is a common and straightforward method for initiating free-radical polymerization. In the case of poly(but-1-ene sulfone) synthesis, compounds like benzoyl peroxide can be used as thermal initiators. researchgate.net The rate of polymerization is influenced by the temperature, which affects the decomposition rate of the initiator.

Studies on the thermal degradation of poly(but-1-ene sulfone) have provided insights into its thermal stability, which is an important consideration for its applications. The onset of thermal decomposition for poly(but-1-ene sulfone) is around 135°C. researchgate.netacs.org The kinetics of thermal degradation are complex below 200°C but become first-order at higher temperatures. researchgate.net

Reaction Conditions and Their Impact on Polymerization Output

The conditions under which the copolymerization of but-1-ene and sulfur dioxide is carried out have a significant impact on the resulting polymer. Key parameters include temperature, monomer concentration, and the presence of any additives.

The temperature of the polymerization reaction plays a crucial role. It not only affects the rate of initiation, as discussed above, but also the propagation and termination steps of the polymerization. researchgate.net For the copolymerization of but-1-ene and sulfur dioxide, the reaction has been investigated over a temperature range of 0 to 70°C. researchgate.net There exists a "ceiling temperature" for this polymerization system, above which the formation of the polymer is thermodynamically unfavorable. researchgate.net

The concentration of the monomers, but-1-ene and sulfur dioxide, also directly influences the rate of polymerization. researchgate.net As indicated by the rate equation for photochemical initiation, the reaction rate is proportional to the product of the monomer concentrations. researchgate.net

The choice of solvent can also affect the polymerization, although in many cases, liquid sulfur dioxide itself acts as the reaction medium. acs.orgacs.org The properties of the solvent can influence the solubility of the monomers and the resulting polymer, as well as the kinetics of the reaction.

| Parameter | Effect on Polymerization | Research Findings |

| Temperature | Influences initiation, propagation, and termination rates. | Polymerization studied between 0-70°C. researchgate.net A ceiling temperature exists above which the polymer is unstable. researchgate.net |

| Monomer Concentration | Directly affects the rate of polymerization. | The rate is proportional to the product of but-1-ene and sulfur dioxide concentrations. researchgate.net |

| Initiator Type | Determines the mechanism of radical generation. | Photochemical, thermal, and redox systems have been successfully used. researchgate.netrsc.org |

Temperature Control and Its Effect on Sequence Distribution

Temperature is a critical parameter in the polymerization of but-1-ene and sulfur dioxide, primarily due to the concept of ceiling temperature (T_c). The ceiling temperature is the temperature at which the rates of polymerization and depolymerization are equal. acs.org Above this temperature, depolymerization dominates, hindering the formation of high molecular weight polymers. acs.org For the copolymerization of olefins and sulfur dioxide, the reaction must be conducted below the specific ceiling temperature of the employed α-olefin to favor polymer formation. google.com

The kinetics of thermal degradation of poly(but-1-ene sulfone) have been studied, revealing different behaviors at various temperature ranges. Above 200°C, the degradation kinetics are first-order with a high activation energy, while below this temperature, the kinetics are more complex with a lower activation energy. researchgate.net The onset of thermal decomposition for poly(but-1-ene sulfone) is noted at 135°C. researchgate.net This indicates that to synthesize the polymer effectively, the reaction temperature must be maintained well below this decomposition threshold. The precise control of temperature is therefore essential not only for achieving a high degree of polymerization but also for ensuring the thermal stability of the resulting polymer. sci-hub.se

The sequence distribution in poly(olefin sulfone)s is generally alternating, with a one-to-one molar ratio of the comonomers. google.com This alternating structure is a characteristic feature of this type of copolymerization. google.com Temperature control is vital to maintain this structure, as exceeding the ceiling temperature can lead to the preferential cleavage of the polymer chain, breaking down the ordered sequence. acs.orgresearchgate.net

Pressure Considerations in Gas-Phase Copolymerization

The copolymerization of but-1-ene and sulfur dioxide can be carried out under both atmospheric and superatmospheric pressures. google.com The polymerization reaction itself is reported to be largely independent of the total pressure. google.com However, in gas-phase polymerization processes, the partial pressures of the individual monomers, such as but-1-ene and sulfur dioxide, become a significant factor. googleapis.com

For practical purposes, especially in industrial settings, conducting the polymerization under pressure can be advantageous for handling gaseous monomers like sulfur dioxide and ensuring sufficient monomer concentration in the reaction medium to achieve efficient polymerization. google.comgoogleapis.com

Solvent Effects and Heterogeneous Systems

The copolymerization of but-1-ene and sulfur dioxide is often carried out in the liquid phase, utilizing a solvent to facilitate the reaction. google.com The choice of solvent can influence the polymerization process and the properties of the resulting polymer. Common solvents used for this purpose include benzene, toluene, and xylene. google.com The use of a solvent helps to maintain a homogeneous reaction mixture and can aid in heat dissipation, which is crucial for controlling the reaction temperature. google.com After polymerization, the solvent can be removed, for instance, by distillation, although it is often more convenient to use the polymer as a concentrate in the solvent for subsequent applications. google.com

In industrial processes, aprotic dipolar solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylacetamide (DMAA), and N-methylpyrrolidone (N-MP) are frequently used for the synthesis of polysulfones. mdpi.com These solvents are effective at dissolving the monomers, intermediate species, and the final polymer. mdpi.com The choice of solvent can impact the reaction rate and the properties of the polymer. For example, studies on polyphenylene sulfone synthesis have shown that the solvent can affect the thermal-oxidative stability of the polymer melt. mdpi.com

Emulsion polymerization represents a heterogeneous system for producing poly(but-1-ene sulfone). researchgate.net This method involves dispersing the monomers in an aqueous medium with the aid of an emulsifier. The polymerization then occurs within the resulting micelles. This technique can be advantageous for controlling the reaction and obtaining high molecular weight polymers. researchgate.net

Monomer Feed Ratio and Conversion Dynamics

A notable characteristic of the copolymerization of but-1-ene and sulfur dioxide is that the resulting polysulfone consistently contains the monomers in a 1:1 molar ratio, regardless of the initial monomer feed ratio. google.com This suggests a strong alternating tendency in the polymerization mechanism.

From an efficiency standpoint, it is often preferable to use a slight excess of sulfur dioxide in the reactant feed. google.com Any unreacted sulfur dioxide can be easily removed from the polymer solution by sparging with an inert gas like nitrogen. google.com Conversely, if an excess of but-1-ene is used, it can be removed by distillation. google.com

Interactive Data Table: Monomer Feed Ratio and Conversion

| Feed Ratio (But-1-ene:SO2) | Polymer Composition (But-1-ene:SO2) | Conversion (%) | Molecular Weight ( g/mol ) |

| 1:1.2 | 1:1 | 85 | 150,000 |

| 1.2:1 | 1:1 | 82 | 145,000 |

| 1:1 | 1:1 | 88 | 155,000 |

| 0.8:1 | 1:1 | 79 | 140,000 |

Note: The data in this table is illustrative and based on general principles of this polymerization. Actual results may vary based on specific experimental conditions.

Alternative Polymerization Approaches

While free-radical polymerization is the conventional method for synthesizing poly(but-1-ene sulfone), research has explored alternative pathways to produce sulfone-containing polymers.

Exploration of Ionic Polymerization Pathways

Ionic polymerization presents an alternative to free-radical methods. However, the direct ionic polymerization of but-1-ene and sulfur dioxide to form poly(but-1-ene sulfone) is not a commonly reported or straightforward pathway. The synthesis of sulfones often involves nucleophilic substitution reactions. For instance, poly(ether sulfone)s are typically synthesized via a nucleophilic aromatic substitution reaction between a dihalogenated diphenylsulfone and a bisphenol in the presence of a base. researchgate.net This highlights that the formation of the sulfone group in a polymer backbone can be achieved through mechanisms other than the direct copolymerization of an olefin and SO2. While direct ionic copolymerization of but-1-ene and SO2 is not well-established, the principles of ionic reactions are central to other polysulfone synthesis routes.

Strategies Utilizing Sulfur Dioxide Surrogates in Sulfone Polymer Synthesis

The use of sulfur dioxide gas presents handling challenges due to its toxic and gaseous nature. d-nb.infobaranlab.org To overcome this, researchers have developed sulfur dioxide surrogates, which are stable, easy-to-handle compounds that can release SO2 in situ or otherwise act as a source of the sulfonyl group. d-nb.infobaranlab.orgsioc-journal.cnrsc.org This approach has reinvigorated research into sulfone chemistry. baranlab.org

Various SO2 surrogates have been developed, including sulfonyl hydrazides and sodium dithionite. rsc.orgresearchgate.net These surrogates have been successfully employed in the synthesis of a variety of sulfonyl compounds, including sulfones. sioc-journal.cnrsc.org For example, a one-step synthesis of alkyl-alkyl and aryl-alkyl sulfones has been described using a combination of halides, sulfur dioxide surrogates, and phosphate (B84403) esters. rsc.org

Another "SO2-free" approach involves the radical homopolymerization of sulfonyl α-olefin monomers. researchgate.net In this method, the sulfone group is already incorporated into the monomer before polymerization. This strategy avoids the direct use of sulfur dioxide and allows for the synthesis of polysulfones with controlled sequences. researchgate.net Additionally, the radical ring-opening polymerization of cyclic sulfolane (B150427) derivatives offers another pathway to produce polysulfones without using gaseous SO2. mdpi.com These alternative methods demonstrate a move towards safer and more versatile synthetic routes for obtaining sulfone-containing polymers. researchgate.netmdpi.com

Reaction Mechanisms and Kinetics of But 1 Ene/sulfur Dioxide Copolymerization

Fundamental Radical Propagation Pathways

The growth of the polymer chain in the but-1-ene/SO2 system is a multi-step process involving radical addition, the influence of monomer complexes, and specific stereochemical outcomes.

Mechanism of Free Radical Addition in Olefin-SO2 Systems

The fundamental process driving the polymerization is the free-radical addition to the alkene double bond. pharmaguideline.com The mechanism is analogous to other radical additions to alkenes, which occur in three main phases: initiation, propagation, and termination. masterorganicchemistry.com

In the context of an olefin-SO2 system, the propagation phase involves the sequential addition of the monomers to the growing radical chain. A propagating radical, which could have either a but-1-ene or an SO2 terminal unit, attacks the double bond of a but-1-ene monomer. This addition breaks the π-bond of the alkene and forms a new carbon-centered radical. pharmaguideline.comlibretexts.org This new radical then adds to a sulfur dioxide molecule, propagating the chain. Aliphatic polysulfones are synthesized through this radical alternating copolymerization of olefin monomers and sulfur dioxide. mdpi.com The process continues, with the alternating addition of the two monomer units building the polymer backbone. pharmaguideline.com

Role of the 1:1 Molecular Complex in Propagation

A key feature of the copolymerization of electron-donor monomers like but-1-ene and electron-acceptor monomers like sulfur dioxide is the formation of a monomer charge-transfer complex (CTC). cmu.edukyoto-u.ac.jp Evidence suggests that a 1:1 molecular complex between the olefin and SO2 exists and plays a significant role in the propagation mechanism. kyoto-u.ac.jpacs.org

This pre-associated complex can act as a single entity during polymerization. Instead of individual monomers adding sequentially, the growing radical chain may add to the pre-formed CTC. cmu.eduacs.org This "complex model" helps to explain the strong alternating tendency observed in these copolymerizations, even at various monomer feed ratios, as the complex inherently has a 1:1 stoichiometry. kyoto-u.ac.jp The formation of this CTC is considered a principal factor in determining the relative reactivities of the monomers and elucidating the chain growth mechanism. cmu.edu

Alternating Copolymer Formation Mechanisms

The strong tendency for but-1-ene and sulfur dioxide to form a perfectly alternating copolymer is a defining characteristic of this reaction. kyoto-u.ac.jp This alternation is largely attributed to two interconnected factors: the high reactivity of a growing chain ending in one monomer unit towards the other monomer, and the participation of the aforementioned charge-transfer complex. cmu.edukyoto-u.ac.jp

Two primary models describe the alternating mechanism:

Terminal Model: This model posits that the high degree of alternation arises from the large difference in reactivity ratios. A growing radical ending in a but-1-ene unit (a donor) is highly electrophilic and reacts much faster with the electron-rich SO2 monomer (an acceptor) than with another but-1-ene monomer. Conversely, a radical ending in an SO2 unit is nucleophilic and reacts preferentially with the electron-poor but-1-ene. acs.org

Complex Model: As discussed previously, this model suggests that the propagation proceeds through the homopolymerization of the 1:1 charge-transfer complex formed between but-1-ene and SO2. kyoto-u.ac.jpacs.org The addition of the growing radical to this complex ensures the alternating insertion of the monomer units into the polymer chain.

In reality, the mechanism is likely a combination of both pathways, with the relative contribution of each depending on factors like monomer concentration and temperature. researchgate.net

Regioselectivity and Stereoselectivity in Polymer Chain Growth

Regioselectivity and stereoselectivity define the specific orientation and spatial arrangement of monomer units in the polymer chain, which in turn dictates the polymer's properties.

Regioselectivity: In the radical addition to but-1-ene, the addition is highly regioselective. The propagating radical (e.g., a polysulfonyl radical) adds to the less substituted carbon (C1) of the but-1-ene double bond. masterorganicchemistry.comlibretexts.org This generates a more stable secondary radical on the second carbon atom (C2), in an anti-Markovnikov fashion. masterorganicchemistry.comlibretexts.org This regioselectivity ensures a regular head-to-tail arrangement of the but-1-ene units within the polymer backbone. Computational studies on 1-butene (B85601) polymerization confirm that this primary (1,2) insertion is energetically favored over the secondary (2,1) insertion. frontiersin.org

Stereoselectivity: Stereoselectivity refers to the relative configuration of the chiral centers created along the polymer chain as the but-1-ene monomers are incorporated. The approach of the incoming monomer to the growing chain end can be influenced by steric interactions, potentially leading to a preference for isotactic (same stereochemistry) or syndiotactic (alternating stereochemistry) placements. kyoto-u.ac.jp While free-radical polymerization often results in atactic polymers with random stereochemistry, the presence of the bulky SO2 group and the formation of a structured charge-transfer complex can impose constraints that favor a particular stereochemical arrangement. frontiersin.orgbohrium.com The specific tacticity of poly(but-1-ene sulfone) can be influenced by polymerization conditions.

Initiation and Termination Processes

Primary Process Efficiency and Initiator Exponent

The initiation of the copolymerization is typically achieved using radical initiators, such as azobisisobutyronitrile (AIBN) or peroxides, which decompose upon heating or irradiation to produce primary radicals. acs.org The rate of polymerization (Rp) is dependent on the concentration of the initiator ([I]). This relationship is expressed by the initiator exponent, 'x', in the equation Rp ∝ [I]^x.

Interactive Data Table: Kinetic Parameters in Olefin Polymerization

The following table summarizes typical ranges for kinetic parameters in related radical polymerization systems. Users can sort the data by clicking on the headers.

| Parameter | Typical Value/Range | Significance |

| Initiator Exponent (x) | 0.3 - 0.9 | Indicates the nature of the termination reaction. A value of 0.5 suggests bimolecular termination. |

| Activation Energy (Ea) | 80 - 150 kJ/mol | Represents the temperature sensitivity of the overall polymerization rate. |

| Propagation Rate Constant (kp) | 10² - 10⁴ L/(mol·s) | Measures the intrinsic rate of chain growth. |

| Termination Rate Constant (kt) | 10⁶ - 10⁸ L/(mol·s) | Measures the rate at which growing chains are deactivated. |

Characterization of Multiple Termination Mechanisms

In the free-radical copolymerization of but-1-ene and sulfur dioxide, the termination of growing polymer chains is a critical step that dictates the molecular weight of the resulting polysulfone. The process is not governed by a single pathway but rather by multiple termination mechanisms. Kinetic analysis of the polymerization of 1-butene and sulfur dioxide has led to the deduction of various possible termination mechanisms. researchgate.net To align theoretical models with experimental observations, it is necessary to consider these different routes.

The primary modes of termination in radical polymerization are combination and disproportionation. In this specific copolymerization, termination can occur between two growing chains ending in a but-1-ene radical (~M•), two chains ending in a sulfonyl radical (~S•), or between a ~M• and a ~S• radical. The relative contribution of each pathway depends on the reaction conditions, such as monomer concentrations and temperature. Discrepancies noted between molecular weights estimated from intrinsic viscosity and those calculated from reaction rates, particularly under photochemical initiation, suggest complexities in the initiation and termination steps. researchgate.net This implies that termination may also involve primary radicals or transfer agents, further diversifying the termination landscape.

Depropagation of Sulfonyl Radicals and Its Kinetic Implications

A key feature of polysulfone formation is the reversibility of the propagation step, particularly the addition of a sulfur dioxide molecule to a growing chain. This reverse reaction is known as depropagation. The propagation and depropagation equilibria can be represented as:

~M• + S ⇌ ~MS• ~MS• + M → ~MSM•

The depropagation of the sulfonyl radical (~MS• → ~M• + S) is a significant kinetic event. osti.gov This reaction is characterized by a low activation energy and becomes increasingly important at higher temperatures. The temperature at which the rate of propagation equals the rate of depropagation is known as the ceiling temperature (T_c). tandfonline.com Above this temperature, the formation of long polymer chains is thermodynamically unfavorable. For the copolymerization of olefins and sulfur dioxide, the ceiling temperature is a characteristic of the specific olefin used and is independent of the initiation system. tandfonline.com

Kinetic Modeling and Rate Expression Analysis

To quantitatively describe the copolymerization process, kinetic models are developed that provide mathematical expressions for the rate of polymerization and allow for the determination of key energetic and kinetic parameters.

Overall Rate of Polymerization (R_p) Analysis

-d[SO₂]/dt = k (1 + [SO₂]/K)^-1/2 * (1 + K/[SO₂])^-1/2

where K is the equilibrium constant for the complex formation. umich.edu For the but-1-ene system, it has been shown that to achieve agreement between kinetic models and experimental data, the propagation process must be assumed to involve the addition of a 1:1 molecular complex of but-1-ene and sulfur dioxide to the growing chain. researchgate.net The rate of polymerization is therefore dependent on the concentrations of both monomers and the initiator, but the exact form of the rate law reflects the underlying mechanism, including the role of the charge-transfer complex.

Activation Energy Determination for Copolymerization

E_a = E_i/2 + E_p - E_t/2

For many polymerization reactions, the term (E_p - E_t/2) is typically around 5-6 kcal/mole (21-25 kJ/mol). tandfonline.com The activation energy for initiation depends on the type of initiator used; for thermal initiators, it is often in the range of 30 kcal/mole (125 kJ/mol). tandfonline.com

Table 1: Comparative Activation Energies

| System | Process | Activation Energy (kJ/mol) | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Styrene / SO₂ | Copolymerization | 27.6 | 6.6 | umich.edu |

| General Radical Polymerization (Ep - Et/2) | Propagation/Termination | 21 - 25 | 5 - 6 | tandfonline.com |

| Poly(1-butene sulfone) | Thermal Degradation (<200°C) | 50 - 59 | 12 - 14 | researchgate.net |

| Poly(1-butene sulfone) | Thermal Degradation (>200°C) | ~201 | ~48 | researchgate.net |

Rate Constants for Initiation and Chain Transfer

The rate constants for the elementary steps of polymerization are fundamental to a complete kinetic description. These constants include the rate constant of initiation (k_i), propagation (k_p), and chain transfer (k_tr). wiley-vch.de

Rate Constant for Initiation (k_i): This constant reflects the efficiency of the initiator in generating primary radicals. Its value is highly dependent on the specific initiator and the temperature. For example, the activation energy for the decomposition of benzoyl peroxide, a common initiator, is about 30 kcal/mole. tandfonline.com

Rate Constant for Chain Transfer (k_tr): Chain transfer reactions involve the termination of a growing polymer chain and the initiation of a new one by transferring a reactive site to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent. The chain transfer constant (C_tr) is the ratio of the transfer rate constant to the propagation rate constant (C_tr = k_tr / k_p). mdpi.com In sulfur-centered radical polymerizations, chain transfer constants to agents like thiols and disulfides have been measured, highlighting the influence of the radical center's nature on this process. researchgate.net

Specific values for k_i and k_tr for the but-1-ene/sulfur dioxide system are contingent on the precise reaction conditions (e.g., initiator type, concentration, solvent, temperature).

Charge-Transfer Complex Involvement in Polymerization

There is substantial evidence supporting the participation of a charge-transfer complex (CTC) in the copolymerization of but-1-ene and sulfur dioxide. researchgate.nettandfonline.com This complex forms between the electron-donor monomer (but-1-ene) and the electron-acceptor monomer (sulfur dioxide).

The proposed mechanism involves the formation of a 1:1 molecular complex which then adds to the growing chain as a single unit. researchgate.net This "complex-participation" model helps to explain the strong alternating tendency observed in the copolymer, even when the monomer feed ratio is varied significantly. The existence of such complexes has been confirmed by ultraviolet absorption measurements in related systems. researchgate.net The kinetic expressions derived for the polymerization must incorporate the equilibrium of the complex formation to accurately predict the reaction behavior. researchgate.net The involvement of a CTC is a key feature that distinguishes this type of polymerization from a classical terminal model, where monomers add sequentially.

Structural and Microstructural Characterization of Poly but 1 Ene Sulfone

Spectroscopic Analysis of Polymer Structure

Spectroscopic methods are instrumental in elucidating the molecular structure of poly(but-1-ene sulfone). Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the functional groups and the arrangement of atoms within the polymer chain.

Fourier Transform Infrared (FTIR) Spectroscopy for Sulfone Linkages

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a polymer. In poly(but-1-ene sulfone), the characteristic sulfone group (–SO2–) gives rise to strong absorption bands. The presence of sulfur dioxide in the polymer is confirmed by distinct peaks in the FTIR spectrum. acs.org

Specifically, the asymmetric and symmetric stretching vibrations of the O=S=O bond in the sulfone group are observed. The asymmetric stretching typically appears around 1311 cm⁻¹, while the symmetric stretching is found near 1130 cm⁻¹. acs.org These absorption peaks are definitive indicators of the successful incorporation of sulfur dioxide into the polymer backbone. acs.org The intensity of these sulfonyl group peaks can be monitored to study the depolymerization of the polymer. acs.org

Other general absorption bands for polysulfones include those for C-H stretching of aromatic rings (though not directly applicable to the aliphatic poly(but-1-ene sulfone)), and C-O-C stretching in polyether sulfones. researchgate.net For aliphatic polymers like poly(but-1-ene sulfone), the C-H stretching vibrations are expected in the 3000–2800 cm⁻¹ region. s-a-s.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Sulfonyl (O=S=O) | Asymmetric Stretching | ~1311 | acs.org |

| Sulfonyl (O=S=O) | Symmetric Stretching | ~1130 | acs.org |

| Aliphatic C-H | Stretching | 3000-2800 | s-a-s.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Sequence and Composition

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure, sequence, and composition of polymers. Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable insights into the microstructure of poly(but-1-ene sulfone).

¹H NMR Spectroscopy: Proton NMR spectra are used to identify the different types of protons in the polymer chain based on their chemical environment. wikipedia.org For poly(but-1-ene sulfone), the signals from the protons on the butyl group and the polymer backbone can be distinguished and their integrations can provide information on the relative number of each type of proton. docbrown.infolibretexts.org The chemical shifts and splitting patterns of the proton signals can confirm the structure of the repeating unit. docbrown.infolibretexts.org

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the different carbon environments in the polymer. It is particularly useful for studying the tacticity and sequence distribution (e.g., triads, pentads) of the polymer chain. ismar.orgmdpi.com The chemical shifts of the carbon atoms in the backbone and the side chain of poly(but-1-ene sulfone) can be used to confirm the alternating structure of the polymer. acs.orgacs.org For instance, the analysis of triad (B1167595) and tetrad sequences can offer a deep understanding of the polymer's structural details. ismar.org

The combination of ¹H and ¹³C NMR allows for a comprehensive analysis of the polymer's composition and microstructure, confirming the expected structure and identifying any potential irregularities. mdpi.comresearchgate.net

| NMR Technique | Information Obtained | Reference |

|---|---|---|

| ¹H NMR | Identification and quantification of different proton environments, confirmation of repeating unit structure. | wikipedia.orgdocbrown.info |

| ¹³C NMR | Determination of carbon environments, tacticity, and sequence distribution (triads, pentads). | ismar.orgmdpi.comacs.org |

| Combined ¹H and ¹³C NMR | Comprehensive analysis of polymer composition, microstructure, and end-group analysis. | mdpi.comresearchgate.net |

Molecular Weight and Dispersity Analysis (GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution of a polymer. polymersolutions.com This technique separates polymer molecules based on their hydrodynamic volume in solution. polymersolutions.com From the GPC/SEC analysis, several important parameters can be obtained, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw to Mn (Đ = Mw/Mn). chromatographyonline.com

The dispersity provides a measure of the breadth of the molecular weight distribution. chromatographyonline.com A dispersity value close to 1.0 indicates a narrow distribution, which is typical for polymers synthesized via living polymerization mechanisms. Higher dispersity values suggest a broader range of polymer chain lengths. researchgate.net For some polymers, a dispersity of 2 can indicate a very wide molar mass range. chromatographyonline.com

The choice of solvent and column is crucial for accurate GPC/SEC analysis. hpst.cz For polyolefins, high-temperature GPC using solvents like trichlorobenzene (TCB) may be necessary. polymersolutions.comlcms.cz The molecular weight averages and dispersity are critical parameters as they significantly influence the physical and mechanical properties of the polymer. lcms.cz

| Parameter | Symbol | Description | Reference |

|---|---|---|---|

| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | chromatographyonline.com |

| Weight-Average Molecular Weight | Mw | An average that takes into account the weight fraction of each polymer molecule. It is always greater than or equal to Mn. | chromatographyonline.com |

| Dispersity (Polydispersity Index) | Đ (PDI) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. | chromatographyonline.comresearchgate.net |

Elemental Composition and Stoichiometry

The elemental composition of poly(but-1-ene sulfone) can be determined through techniques like X-ray photoelectron spectroscopy (XPS) or combustion analysis. colorado.edu These methods provide the weight percentages of carbon, hydrogen, oxygen, and sulfur in the polymer.

The theoretical elemental composition can be calculated based on the repeating unit, C₄H₈SO₂. The stoichiometry of the polymerization reaction between but-1-ene and sulfur dioxide ideally results in a 1:1 alternating copolymer. acs.orgmit.edu Therefore, the experimental elemental analysis should correspond closely to the theoretical values for a perfect 1:1 copolymer. Any significant deviation could indicate the presence of impurities, unreacted monomers, or a different monomer ratio in the polymer chain.

Microstructural Features

The microstructure of a polymer refers to the arrangement of the monomer units along the polymer chain. For poly(but-1-ene sulfone), a key microstructural feature is the alternating sequence of the but-1-ene and sulfur dioxide monomers.

Alternating Sequence Confirmation and Deviations

The radical polymerization of an olefin monomer like but-1-ene with sulfur dioxide typically yields a perfectly alternating 1:1 copolymer. acs.orgmit.edu This is because the olefin and sulfur dioxide can form a 1:1 charge-transfer complex that then undergoes polymerization. acs.org

The alternating nature of poly(but-1-ene sulfone) can be confirmed by ¹³C NMR spectroscopy, which can distinguish between different monomer sequences. acs.org Deviations from a perfectly alternating structure, such as the presence of olefin-olefin or sulfone-sulfone linkages, would result in additional signals in the NMR spectrum. The presence of SMS (sulfur dioxide-monomer-sulfur dioxide) triad sequences can influence the thermal stability of the polymer. researchgate.net While a perfectly alternating structure is generally expected, reaction conditions can sometimes lead to minor deviations. mit.edu

Tacticity and Isomeric Forms

The stereochemical arrangement of the monomer units within the polymer chain, known as tacticity, significantly influences the physical and mechanical properties of poly(but-1-ene sulfone). Studies utilizing Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy have been instrumental in elucidating the microstructure of this polymer.

Research indicates that poly(but-1-ene sulfone) is an atactic polymer. This means that the stereocenters along the polymer backbone are arranged in a random fashion. Specifically, the analysis of the backbone ¹³C resonances reveals the presence of both meso (m) and racemic (r) dyads. A dyad consists of two adjacent monomer units. The finding of an equal probability of m and r placements suggests a random distribution of these stereochemical configurations, which is characteristic of atactic polymers. This lack of stereoregularity prevents the polymer chains from packing into a crystalline lattice, resulting in an amorphous solid.

While detailed analysis of other isomeric forms, such as trans-configurations sometimes observed in related polymer systems, is not extensively documented for poly(but-1-ene sulfone), the atactic nature is a key structural feature. The random tacticity is a consequence of the free-radical polymerization mechanism typically employed for its synthesis.

Thermal Behavior and Transitions (Glass Transition Temperature, Thermal Decomposition Onset)

The thermal stability and transitions of poly(but-1-ene sulfone) are critical parameters that define its processing window and application limits. The polymer's response to heat has been investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Glass Transition Temperature (Tg)

The glass transition temperature is a crucial property of amorphous polymers like poly(but-1-ene sulfone), marking the transition from a rigid, glassy state to a more flexible, rubbery state. While a precise, universally agreed-upon Tg value from DSC analysis is not consistently reported in the literature, it is understood to be above the heat distortion temperature, which has been reported to be 89 °C. Some studies on related sulfone-containing copolymers have shown transitions in the range of 85-90 °C, although these are not for the homopolymer of but-1-ene and sulfur dioxide. nih.gov The absence of a distinct melting point in DSC thermograms confirms the amorphous nature of poly(but-1-ene sulfone).

Thermal Decomposition

Poly(but-1-ene sulfone) is known for its relatively poor thermal stability, which is a significant factor in its application, particularly in areas like electron beam lithography where controlled degradation is desired. The thermal degradation behavior is complex and depends on the temperature range.

The onset of thermal decomposition for poly(but-1-ene sulfone) has been observed to begin at approximately 135 °C. The degradation process can be characterized by two different mechanisms depending on the temperature:

Low-Temperature Decomposition (below 200 °C): In this range, the degradation kinetics are complex. This behavior has been attributed to the presence of "weak links" within the polymer chain, which initiate the decomposition.

High-Temperature Decomposition (above 200 °C): At these temperatures, the degradation follows first-order kinetics. The primary mechanism is believed to be random chain scission, which is then followed by rapid depropagation, or "unzipping," of the polymer chain back to its constituent monomers, but-1-ene and sulfur dioxide.

Thermogravimetric analysis under a nitrogen atmosphere has provided quantitative data on the activation energies associated with the decomposition process.

Below is a table summarizing key thermal properties of poly(but-1-ene sulfone) based on available research findings.

| Thermal Property | Value | Measurement Conditions/Notes |

| Glass Transition Temperature (Tg) | > 89 °C | Reported to be above the heat distortion temperature. A specific DSC value is not consistently cited. |

| Onset of Thermal Decomposition | 135 °C | |

| Decomposition Temperature | 320 °C |

Theoretical and Computational Studies on But 1 Ene/sulfur Dioxide Systems

Quantum Mechanical Investigations (e.g., DFT Calculations)

Quantum mechanical methods, particularly Density Functional Theory (DFT), have been instrumental in dissecting the copolymerization of but-1-ene with sulfur dioxide. These calculations provide a detailed electronic-level picture of the reaction, enabling the study of short-lived intermediates and high-energy transition states.

Elucidation of Reaction Mechanisms and Transition States

The radical alternating copolymerization of olefins, such as but-1-ene, with sulfur dioxide is a complex process involving initiation, propagation, and termination steps. mdpi.com DFT calculations have been employed to model these reaction pathways, providing clarity on the sequence of events. The process is generally understood to proceed via a radical mechanism, where the attack of a growing polymer radical on a monomer is a key step.

Computational studies, for instance on the analogous radical copolymerization of but-1-ene (BU) with maleic anhydride (B1165640) (MA), have detailed the transition states for the addition of a macroradical to the monomer. mdpi.com The calculations reveal the geometry and energy of these transition states, which are critical for determining reaction kinetics. For the but-1-ene/sulfur dioxide system, the propagation is believed to involve the addition of a but-1-ene monomer to a terminal sulfonyl radical (R-SO₂•) or the addition of a sulfur dioxide molecule to a terminal alkyl radical (R-CH₂-CH(CH₂CH₃)•). DFT modeling helps to determine which of these cross-propagation steps is more favorable by calculating the activation energies for each pathway. mdpi.comuh.edu

Studies on the reaction of SO₂ with other molecules, like amino acid anions, show that SO₂ can readily form adducts, and the subsequent proton transfer or rearrangement proceeds through well-defined transition states with specific activation barriers. mdpi.com This highlights the capability of DFT to map out complex multi-step reaction coordinates, which is directly applicable to understanding the intricate steps in but-1-ene/SO₂ copolymerization, from initial radical attack to the formation of the stable C-S bond in the polymer backbone.

Prediction of Regioselectivity and Stereoselectivity in Propagation

Regioselectivity in the copolymerization of but-1-ene addresses which end of the but-1-ene double bond the growing polymer chain adds to. There are two primary possibilities: 1,2-addition (Markovnikov-type) and 2,1-addition (anti-Markovnikov-type). DFT calculations on the polymerization of but-1-ene using metallocene catalysts have shown a strong preference for 1,2-insertion. frontiersin.orgnih.gov This preference is attributed to the lower activation energy of the transition state leading to the more stable secondary radical or organometallic intermediate compared to the primary one. While the but-1-ene/SO₂ system involves a different type of radical, the intrinsic electronic and steric properties of but-1-ene favor the formation of the more substituted radical, suggesting that a similar regioselectivity would be predicted.

Stereoselectivity refers to the relative stereochemistry of the chiral centers created along the polymer chain. For poly(but-1-ene sulfone), this determines the tacticity of the polymer (isotactic, syndiotactic, or atactic). Computational studies can predict the stereochemical outcome by comparing the energies of transition states leading to different stereoisomers. acs.org For example, in the copolymerization of propylene (B89431) oxide with SO₂, DFT calculations indicated poor regioselectivity, which was confirmed experimentally. rsc.org In contrast, certain hetero-Diels-Alder reactions involving SO₂ are predicted to be highly stereoselective. mdpi.com The stereocontrol in radical polymerization is often less pronounced than in coordination polymerization, but DFT can quantify the small energy differences that may lead to a preference for one stereochemical arrangement over another.

Analysis of Charge Transfer Complex Properties

The strong alternating tendency in the copolymerization of electron-donor olefins like but-1-ene and electron-acceptor monomers like sulfur dioxide is often explained by the formation of a charge-transfer complex (CTC) between the two monomers. mdpi.com This complex, [but-1-ene...SO₂], is thought to be the entity that actually enters the polymerization.

Quantum chemical calculations are ideal for studying the properties of these weakly bound complexes. grafiati.comarxiv.org Methods such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature and magnitude of the charge transfer. rsc.org NBO analysis on analogous SO₂ complexes reveals charge transfer from the π-orbital of the donor molecule (the olefin) to the antibonding orbitals of SO₂. rsc.org This transfer of electron density weakens the olefin double bond and facilitates radical attack.

Computational studies on various SO₂ complexes have quantified the interaction energies and analyzed the electronic structure using tools like Density of States (DOS) analysis. mdpi.com These analyses show that the interaction is primarily of a van der Waals and charge-transfer nature. rsc.orgmdpi.com For the but-1-ene/SO₂ system, DFT can be used to calculate the geometry of the CTC, its binding energy, and the extent of charge transfer, providing a quantitative basis for its role in promoting alternating copolymerization.

Table 1: Calculated Interaction Properties for Model SO₂ Complexes This table presents representative data from computational studies on SO₂ complexes with other molecules to illustrate the types of parameters obtained from DFT calculations. The values are not specific to the but-1-ene/SO₂ complex but are analogous.

| Complex | Calculation Method | Binding Energy (kJ/mol) | Charge Transfer (e) | Key Interacting Orbitals | Reference |

|---|---|---|---|---|---|

| SO₂–O₂ | MP2/aug-cc-pVTZ | 7.51 | N/A | LP(O) -> σ*(S-O) | rsc.org |

| SO₂–N₂ | MP2/aug-cc-pVTZ | 4.63 | N/A | LP(N) -> σ*(S-O) | rsc.org |

| SO₂-Glycinate | DFT | -110.4 (ΔrH) | Significant | N(Gly) -> S(SO₂) | mdpi.com |

Energy Profiles and Thermodynamic Parameters of Polymerization

DFT calculations are crucial for mapping the potential energy surface of the polymerization reaction. By identifying the energies of reactants, transition states, intermediates, and products, a complete energy profile can be constructed. These profiles visualize the reaction pathway and highlight the rate-determining step, which corresponds to the highest activation energy barrier. researchgate.net

For example, DFT modeling of the copolymerization of but-1-ene with maleic anhydride provided the free energy profiles for the main and side reactions, with calculated activation free energies (ΔG≠) for the addition of the radical to the olefin. mdpi.com Similar calculations for the but-1-ene/SO₂ system would yield the activation energies and reaction enthalpies (ΔHp) for the individual propagation steps.

Table 2: Representative Calculated Energetic Parameters for Olefin Copolymerization Reactions This table shows examples of energy values obtained from DFT calculations for related polymerization reactions.

| Reaction Step | System | Parameter | Calculated Value (kcal/mol) | Reference |

|---|---|---|---|---|

| Radical Addition to Olefin | tBu-MA· + but-1-ene | ΔG≠ | 16.0 | mdpi.com |

| Propagation vs. Termination | 1-butene (B85601) Polymerization | ΔG#T-P | 4.6 | nih.gov |

| Reaction Energy | SO₂ + Glycinate Anion | ΔrG | -13.0 | mdpi.com |

Molecular Dynamics Simulations

While quantum mechanics excels at describing the details of chemical bond formation, molecular dynamics (MD) simulations are better suited for studying the larger-scale structure and dynamics of the resulting polymer chains. wikipedia.org MD simulations model the polymer as a collection of atoms connected by springs (bonds), governed by the laws of classical mechanics, allowing for the simulation of chain movement over time. acs.org

Conformational Analysis of Poly(But-1-ene Sulfone) Chains

The physical and mechanical properties of poly(but-1-ene sulfone) are dictated by the three-dimensional arrangement, or conformation, of its long molecular chains. MD simulations provide a powerful method to explore the vast conformational space available to the polymer. mun.canih.gov

By simulating a polymer chain in a solvent or in a melt, researchers can observe how it folds, twists, and moves. This allows for the calculation of important structural parameters like the radius of gyration (a measure of chain size) and end-to-end distance. The flexibility of the polymer backbone, which is influenced by the bulky sulfone group and the ethyl side chain from the but-1-ene unit, can be quantified. Studies on various poly(olefin sulfones) have used experimental data, such as NMR relaxation measurements, in conjunction with theoretical models to understand chain dynamics and flexibility. acs.orgacs.org

Investigation of Polymer-Solvent Interactions relevant to elution behavior

The elution behavior of poly(butene-1 sulfone), the copolymer of but-1-ene and sulfur dioxide, in gel permeation chromatography (GPC) is significantly influenced by interactions between the polymer and the solvent. taylorfrancis.com Aliphatic polysulfones, including poly(butene-1 sulfone), are characterized by an alternating structure of polar sulfone (SO₂) groups and nonpolar aliphatic groups. taylorfrancis.com This dual nature plays a crucial role in their interaction with different solvents and chromatographic columns.

Research has shown that the elution of poly(butene-1 sulfone) can be affected by polymer-column and polymer-solvent interactions. taylorfrancis.com These interactions are critical for accurately determining molecular weight and molecular weight distribution, which are essential for the material's application, for instance, as an electron resist in lithography. taylorfrancis.com The degradation of the polymer by high-energy radiation, a key property for its use as a resist, is also linked to its molecular characteristics. taylorfrancis.com

The choice of solvent in GPC is paramount. The solvent's interaction with the polymer can lead to phenomena such as preferential solvation, which can alter the hydrodynamic volume of the polymer coils and thus affect their elution time. For poly(butene-1 sulfone), a solvent that can effectively solvate both the polar and nonpolar segments of the polymer chain is necessary for achieving an ideal size-exclusion separation. The complexity of these interactions necessitates careful selection of the mobile phase to avoid anomalous elution profiles.

Table 1: Factors Influencing Elution Behavior of Poly(butene-1 sulfone)

| Factor | Description | Reference |

|---|---|---|

| Polymer Structure | Alternating polar SO₂ and nonpolar aliphatic groups. | taylorfrancis.com |

| Polymer-Solvent Interactions | The affinity between the polymer and the solvent molecules, affecting the hydrodynamic volume. | taylorfrancis.comnumberanalytics.com |

| Polymer-Column Interactions | Adsorption or other interactions between the polymer and the stationary phase material. | taylorfrancis.com |

| Solvent Quality | A good solvent will expand the polymer coil, while a poor solvent will cause it to contract. | numberanalytics.com |

Thermodynamic Modeling of Copolymerization

The copolymerization of but-1-ene and sulfur dioxide is a classic example of a system exhibiting a ceiling temperature (Tc). acs.orgroyalsocietypublishing.org The ceiling temperature is the temperature at which the Gibbs free energy of polymerization is zero, meaning the forward polymerization and reverse depolymerization reactions are in equilibrium. royalsocietypublishing.org Above this temperature, the formation of a long-chain polymer is thermodynamically unfavorable.

Thermodynamic modeling of this copolymerization involves the determination of the enthalpy (ΔH) and entropy (ΔS) of polymerization. For the reaction of a liquid mixture of 1-butene and sulfur dioxide to form the solid polysulfone, the following thermodynamic parameters have been determined. royalsocietypublishing.org

Kinetic studies have allowed for the evaluation of both the heat and entropy of polymerization. For the reaction:

(l-C₄H₈ + SO₂) liq. mixt → 1/n (C₄H₈SO₂)ₙ (solution in monomer mixture)

The enthalpy of polymerization (–ΔH) was found to be 20.7 ± 1.4 kcal mole⁻¹, and the standard entropy of polymerization (–ΔS°) was 68.2 cal mole⁻¹ °K⁻¹ (with a standard state of 1 mole/l for each reactant). royalsocietypublishing.org Adiabatic calorimetry provided a comparable value for the heat change of 22.0 ± 0.7 kcal mole⁻¹. royalsocietypublishing.org

The ceiling temperature for this copolymerization is dependent on the monomer concentrations. royalsocietypublishing.org A key finding in the study of similar olefin-sulfur dioxide systems, such as 3-methyl butene-1 with sulfur dioxide, is that the composition of the reaction medium (whether olefin-rich or sulfur dioxide-rich) can significantly affect the thermodynamics. rsc.org This has been attributed to differences in the free energy of the polymer formed in different media, potentially due to variations in polymer conformation upon precipitation. rsc.org

Table 2: Thermodynamic Parameters for the Copolymerization of But-1-ene and Sulfur Dioxide

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Enthalpy of Polymerization (-ΔH) | 20.7 ± 1.4 kcal/mol | From kinetic data | royalsocietypublishing.org |

| Enthalpy of Polymerization (-ΔH) | 22.0 ± 0.7 kcal/mol | From adiabatic calorimetry | royalsocietypublishing.org |

| Standard Entropy of Polymerization (-ΔS°) | 68.2 cal/(mol·K) | Standard state 1 mole/l each reactant | royalsocietypublishing.org |

The gas-phase copolymerization of but-1-ene and sulfur dioxide has also been investigated, further contributing to the understanding of the reaction thermodynamics under different conditions. acs.orgacs.org These studies are fundamental to controlling the polymerization process and the properties of the resulting poly(butene-1 sulfone).

Degradation and Depolymerization Studies of Poly but 1 Ene Sulfone

Radiation-Induced Degradation Mechanisms

The exposure of poly(but-1-ene sulfone) to high-energy radiation, such as electron beams, initiates degradation processes that alter its chemical structure and physical properties. This sensitivity is a key attribute for its use in lithographic applications, where precise patterning is achieved by modifying the solubility of the polymer film upon irradiation.

Electron-Beam Irradiation Effects and Scission Rates

When subjected to electron-beam irradiation, poly(but-1-ene sulfone) undergoes efficient main-chain scission, primarily at the carbon-sulfur bonds. This process leads to the fragmentation of the polymer chains. The efficiency of this degradation is often quantified by the G-value, which represents the number of chemical events (in this case, chain scissions) occurring per 100 eV of absorbed energy. For poly(but-1-ene sulfone), the scission yield, or G(scission), is notably high, indicating its high sensitivity to radiation. Research has reported a G(fracture) value of 10.7 for poly(butene-1 sulfone) when irradiated in a vacuum at 0°C. This high scission rate is fundamental to its performance as a positive electron-beam resist.

Chain Scission and Molecular Weight Reduction

The primary consequence of radiation-induced degradation is the scission of the polymer's main chain. This breakage of covalent bonds leads directly to a decrease in the average molecular weight of the polymer. In the context of its application as a resist, this reduction in molecular weight increases the solubility of the exposed regions in a developer solvent, allowing for the creation of a positive-tone pattern. The mechanism involves the cleavage of the carbon-sulfur bond, which is followed by the depolymerization of the resulting radical fragments into volatile monomeric species, namely but-1-ene and sulfur dioxide. This process effectively breaks down the long polymer chains into smaller, more soluble fragments.

Thermal Depolymerization Behavior

Poly(olefin sulfone)s, including poly(but-1-ene sulfone), are known for their relatively poor thermal stability. Heating the polymer provides sufficient energy to initiate chain scission and subsequent depolymerization, a process that can be harnessed for monomer recovery.

Regenerating Monomers via Thermal Unzipping

The thermal degradation of poly(but-1-ene sulfone) can proceed via a mechanism known as "unzipping" or depropagation. This process is characterized by the sequential release of monomer units from a chain end after an initial scission event. Studies have identified two primary thermal decomposition pathways. Above 200°C, the degradation follows first-order kinetics and is attributed to random chain scission followed by rapid depropagation, which efficiently regenerates the but-1-ene and sulfur dioxide monomers. acs.org Below 200°C, the kinetics are more complex, suggesting a different, diffusion-controlled mechanism likely initiated by weak links within the polymer structure. acs.org The onset of thermal decomposition for poly(1-butene sulfone) has been observed at 135°C. acs.orgresearchgate.net

Factors Influencing Thermal Stability and Depolymerization Suppression (e.g., Hydrogenation)

Another strategy to enhance thermal stability and suppress depolymerization involves chemical modification of the polymer backbone. For related poly(diene sulfone)s, it has been demonstrated that hydrogenation of the double bonds present in the main chain significantly improves thermal stability. researchgate.net This saturation of the polymer backbone removes potential sites for radical initiation or other degradation pathways, thus hindering the unzipping process. researchgate.net While not specifically detailed for poly(but-1-ene sulfone) in the provided sources, this principle suggests that reducing any residual unsaturation in the polymer could be a viable method for enhancing its thermal resistance.

Chemical and Mechanical Stimuli-Responsive Depolymerization

Beyond radiation and heat, the degradation of poly(olefin sulfone)s can be triggered by chemical and mechanical stimuli. The electron-withdrawing nature of the sulfonyl group in the polymer backbone makes the adjacent hydrogen atoms acidic. researchgate.netbyu.edu This chemical feature is key to its base-catalyzed depolymerization. researchgate.netbyu.edu

Exposure to a base, such as an amine, can lead to the abstraction of these acidic protons. researchgate.netnih.gov This deprotonation event initiates a depolymerization cascade, causing the polymer to revert to its constituent olefin and sulfur dioxide monomers. researchgate.netnih.govnih.gov This stimuli-responsive behavior has been explored for applications where controlled material disassembly is desired. For example, incorporating a photobase generator into the polymer matrix allows for photo-induced depolymerization; upon irradiation and subsequent heating, the generated base triggers the degradation process. researchgate.netnih.govnih.gov Similarly, other poly(olefin sulfone)s have been shown to depolymerize in response to reactive oxygen species and mechanical stimuli like ultrasound, suggesting that poly(but-1-ene sulfone) may exhibit similar responsiveness.

Reaction with Oxidants (e.g., Superoxide, Hypochlorite)

Research on poly(ether sulfone) (PES) membranes has shown that exposure to sodium hypochlorite (B82951) (NaOCl) can lead to polymer degradation. The degradation mechanism is believed to involve two main processes. Initially, oxidation of the aromatic rings can occur, leading to the formation of phenol groups through the substitution of hydrogen by hydroxyl radicals. Under more severe conditions, this can be followed by the scission of the polymer chains, resulting in the formation of sulfonic acid functionalities tulane.edu. Although poly(but-1-ene sulfone) lacks aromatic rings, the principle of oxidative attack on the hydrocarbon backbone is applicable. Oxidants can abstract hydrogen atoms from the polymer chain, leading to the formation of radicals. These radicals can then undergo further reactions, such as chain scission, crosslinking, or the introduction of carbonyl and hydroxyl groups, ultimately altering the physical and chemical properties of the polymer.

The reaction with hypochlorite is known to cause chain scission in other polymers containing pyrrolidone rings, a process that is believed to proceed via a radical mechanism. This chain scission leads to a decrease in the polymer's molecular weight.

The table below summarizes the effects of sodium hypochlorite on a related polysulfone membrane system, illustrating the potential impact of strong oxidants.

Table 1: Effects of Sodium Hypochlorite on Polysulfone Membrane Properties

| Parameter | Observation | Reference |

|---|---|---|

| Permeability | Increased | researchgate.net |

| Surface Morphology | Altered pore size | tulane.edu |

| Chemical Structure | Formation of sulfonic acid groups, evidence of chain scission | tulane.edu |

| Mechanical Stability | Reduced | researchgate.net |

Mechanically Triggered Depolymerization (e.g., Ultrasonication)

Mechanically triggered depolymerization of polymers can be achieved through the application of external forces, such as ultrasonication. This process, also known as sonochemistry, utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to generate intense local heating, high pressures, and strong shear forces. These extreme conditions can lead to the scission of polymer chains.

The degradation of polymers by ultrasound is primarily a mechanical process resulting from the hydrodynamic forces generated by the collapsing cavitation bubbles. The high shear gradients and shock waves cause the polymer chains in solution to be stretched and ultimately broken at their center point. This non-random degradation leads to a reduction in the polymer's molecular weight. The rate and extent of depolymerization are influenced by several factors, including the frequency and intensity of the ultrasound, the temperature of the medium, the concentration of the polymer solution, and the chemical nature of the polymer itself.

For poly(but-1-ene sulfone), ultrasonication would be expected to induce chain scission of the C-C and C-S bonds in the polymer backbone. This process would lead to a decrease in the average molecular weight and a narrowing of the molecular weight distribution over time, as longer chains are preferentially cleaved. The degradation process is generally not specific and does not revert the polymer to its constituent monomers, but rather produces smaller polymer fragments.

The following table conceptualizes the expected effects of various ultrasonication parameters on the depolymerization of poly(but-1-ene sulfone), based on general principles of polymer sonochemistry.

Table 2: Conceptual Effects of Ultrasonication Parameters on Poly(But-1-ene Sulfone) Depolymerization

| Parameter | Effect on Depolymerization Rate | Rationale |

|---|---|---|

| Ultrasound Intensity | Increases up to a certain point | Higher intensity leads to more energetic cavitation bubble collapse and stronger shear forces. At very high intensities, a dense cloud of bubbles can scatter the ultrasound waves, reducing efficiency. |

| Frequency | Generally decreases with increasing frequency | Lower frequencies (e.g., 20 kHz) produce larger cavitation bubbles that collapse more violently, generating stronger shear forces compared to higher frequencies. |

| Polymer Concentration | Decreases with increasing concentration | Higher concentrations increase the viscosity of the solution, which dampens the cavitation and reduces the mobility of the polymer chains, thus lowering the efficiency of shear-induced scission. |

| Temperature | Complex effect; often an optimal temperature exists | Increasing temperature increases solvent vapor pressure within the cavitation bubbles, cushioning their collapse and reducing shear forces. However, it also decreases viscosity, which can enhance degradation. |

| Initial Molecular Weight | Higher for higher molecular weight chains | Longer polymer chains are more susceptible to the shear forces generated by cavitation and thus degrade more rapidly. A limiting molecular weight is often reached below which no further degradation occurs. |

Advanced Functionalization and Material Applications of Poly but 1 Ene Sulfone

Covalent Modifications and Derivatization

The inherent structure of poly(but-1-ene sulfone) offers avenues for chemical modification to tailor its properties for specific applications. These modifications are primarily achieved through post-polymerization reactions and the strategic incorporation of functional side chains.

Post-polymerization modification (PPM) is a powerful strategy for introducing new functionalities into a polymer without altering the main chain, thereby modulating its physical and chemical properties. tandfonline.com While direct PPM studies on poly(but-1-ene sulfone) are not extensively detailed in the literature, analogous reactions on similar polysulfones, such as poly(diene sulfone)s, provide insight into potential modification pathways. mdpi.com

One such method is the thiol-ene addition , a highly efficient and often radical-mediated reaction that can functionalize polymers containing alkene groups. wiley-vch.de For polysulfones synthesized to contain unsaturation in the main chain, such as those from diene monomers, thiyl radicals can add across the double bonds. mdpi.com However, this can sometimes lead to depolymerization if radicals are generated on the main chain. mdpi.com A more stable approach involves polymers where pendant alkene groups are present, allowing for quantitative modification under mild conditions, often initiated by UV light at room temperature. wiley-vch.de

Another significant post-polymerization reaction is hydrogenation . In poly(diene sulfone)s, the double bonds in the polymer backbone can be hydrogenated, for instance, using p-toluenesulfonyl hydrazide. This modification has been shown to suppress depolymerization and significantly enhance the thermal stability of the polymer. mdpi.com These examples highlight that the properties of sulfone-based polymers can be precisely tuned through established chemical reactions, suggesting similar potential for modified versions of poly(but-1-ene sulfone).

Table 1: Potential Post-Polymerization Reactions for Polysulfone Property Modulation

| Reaction Type | Description | Potential Effect on Poly(But-1-ene Sulfone) | Reference |

|---|---|---|---|

| Thiol-Ene Addition | Radical-mediated addition of a thiol to an alkene group. Requires the presence of double bonds in the polymer structure. | Could introduce a wide range of functional groups by selecting different thiols, altering solubility, reactivity, or triggerable responses. | mdpi.com, wiley-vch.de |

| Hydrogenation | Addition of hydrogen across double bonds, typically using a reducing agent like p-toluenesulfonyl hydrazide. | Could increase thermal stability by removing sites of unsaturation that might otherwise initiate degradation. | mdpi.com |

A key area of functionalization involves incorporating side chains that can respond to external stimuli, leading to a controlled or "triggerable" response, such as depolymerization. nih.gov This transforms the polymer into a "smart" material.